![molecular formula C15H18O4 B14535907 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- CAS No. 62054-75-5](/img/structure/B14535907.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Industrial Production: Industrially, the compound can be synthesized by reacting carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of various reduced derivatives.
Common Reagents and Conditions: Typical reagents include sulfuric acid, acetic anhydride, and oxalic acid.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- has numerous applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and intermediates.
Medicine: It plays a role in the development of pharmaceutical compounds and drug intermediates.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond between it and one of the adjacent carbons. This results in a negative charge on the corresponding oxygen, stabilized by resonance between the two alternatives . The compound’s high acidity and unique structure contribute to its reactivity and effectiveness in various chemical reactions .
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]- can be compared with other similar compounds:
Barbituric Acid: The compound resembles barbituric acid in some properties but differs in its structure and reactivity.
Dimethyl Malonate: The compound is significantly more acidic than dimethyl malonate, making it unique in its reactivity and applications.
Similar compounds include:
- Dimedone
- Barbituric Acid
- Dimethyl Malonate
Properties
CAS No. |
62054-75-5 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H18O4/c1-9-5-7-11(8-6-9)10(2)12-13(16)18-15(3,4)19-14(12)17/h5-8,10,12H,1-4H3 |
InChI Key |
ABWCVOXHZYLDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 2-[(1-phenylethyl)thio]-](/img/structure/B14535824.png)
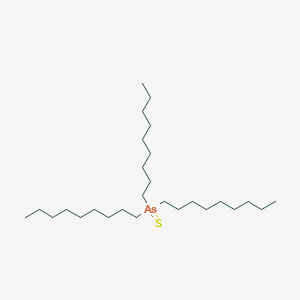
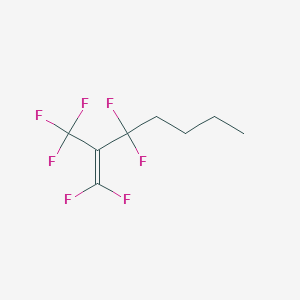
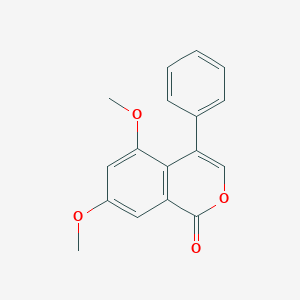
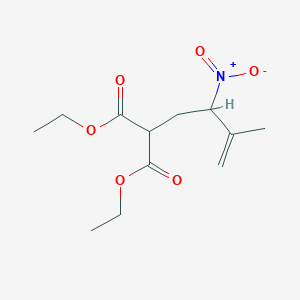
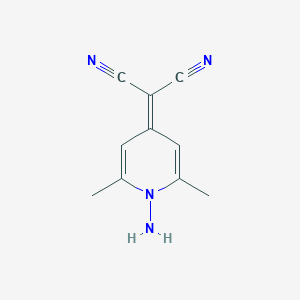
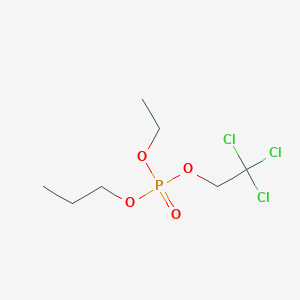
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
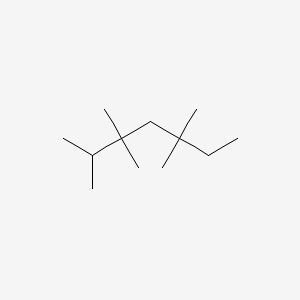
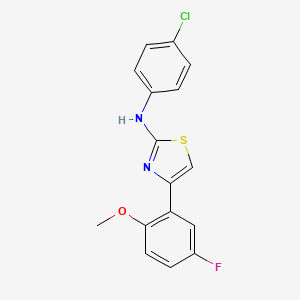
![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
![3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate](/img/structure/B14535879.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14535881.png)

